molecular formula C12H16 B14148224 (1-Methylcyclopentyl)benzene CAS No. 42774-90-3

(1-Methylcyclopentyl)benzene

Cat. No.: B14148224
CAS No.: 42774-90-3
M. Wt: 160.25 g/mol
InChI Key: LJVPGRVAQLFCHB-UHFFFAOYSA-N
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Description

(1-Methylcyclopentyl)benzene, also known as 1-methylcyclopentylbenzene, is an organic compound with the molecular formula C12H16. It consists of a benzene ring substituted with a 1-methylcyclopentyl group. This compound is part of the larger family of alkylbenzenes, which are known for their diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: (1-Methylcyclopentyl)benzene can be synthesized through various methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: (1-Methylcyclopentyl)benzene undergoes several types of chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): This compound can participate in typical EAS reactions such as nitration, sulfonation, halogenation, and alkylation.

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Common Reagents and Conditions:

    Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4)

    Halogenation: Chlorine (Cl2) or bromine (Br2) with a Lewis acid catalyst like FeCl3

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)

Major Products Formed:

    Nitration: Nitro-(1-Methylcyclopentyl)benzene

    Halogenation: Chloro-(1-Methylcyclopentyl)benzene or Bromo-(1-Methylcyclopentyl)benzene

    Oxidation: Carboxylic acids

Scientific Research Applications

(1-Methylcyclopentyl)benzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology and Medicine: Research into its biological activity and potential medicinal properties is ongoing.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Methylcyclopentyl)benzene in chemical reactions typically involves the formation of a carbocation intermediate during electrophilic aromatic substitution. This intermediate is stabilized by the electron-donating effects of the methylcyclopentyl group, which enhances the reactivity of the benzene ring towards electrophiles . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

    Cyclohexylbenzene: Similar in structure but with a cyclohexyl group instead of a methylcyclopentyl group.

    Ethylbenzene: Contains an ethyl group instead of a cycloalkyl group.

    Toluene: Contains a methyl group instead of a cycloalkyl group.

Comparison: (1-Methylcyclopentyl)benzene is unique due to the presence of the cyclopentyl ring, which imparts different steric and electronic properties compared to linear alkylbenzenes like ethylbenzene and toluene. The cyclopentyl ring can influence the compound’s reactivity and stability, making it distinct in its chemical behavior .

Properties

CAS No.

42774-90-3

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

(1-methylcyclopentyl)benzene

InChI

InChI=1S/C12H16/c1-12(9-5-6-10-12)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3

InChI Key

LJVPGRVAQLFCHB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1)C2=CC=CC=C2

Origin of Product

United States

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